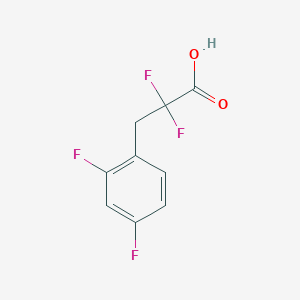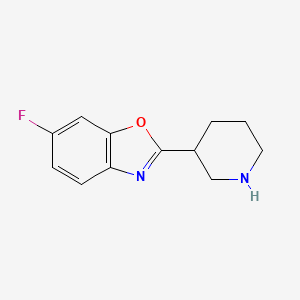![molecular formula C10H23NO B13283219 2-Methyl-1-[(3-methylpentan-2-yl)amino]propan-2-ol](/img/structure/B13283219.png)
2-Methyl-1-[(3-methylpentan-2-yl)amino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-[(3-methylpentan-2-yl)amino]propan-2-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to an amino group (-NH2) and a branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(3-methylpentan-2-yl)amino]propan-2-ol can be achieved through several methods. One common approach involves the reaction of 2-methylpropan-1-ol with 3-methylpentan-2-amine under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction is carried out at a specific temperature and pressure to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[(3-methylpentan-2-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding amine or alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce a primary amine.
Scientific Research Applications
2-Methyl-1-[(3-methylpentan-2-yl)amino]propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 2-Methyl-1-[(3-methylpentan-2-yl)amino]propan-2-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl and amino groups play a crucial role in these interactions, facilitating binding to enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-propanol: A simpler alcohol with a similar structure but lacking the amino group.
3-Methylpentan-2-amine: An amine with a similar alkyl chain but without the hydroxyl group.
Uniqueness
2-Methyl-1-[(3-methylpentan-2-yl)amino]propan-2-ol is unique due to the presence of both hydroxyl and amino groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H23NO |
|---|---|
Molecular Weight |
173.30 g/mol |
IUPAC Name |
2-methyl-1-(3-methylpentan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C10H23NO/c1-6-8(2)9(3)11-7-10(4,5)12/h8-9,11-12H,6-7H2,1-5H3 |
InChI Key |
GSWBAGNSAJDWBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NCC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Chloromethyl)-6-methyl-1,4-dioxa-7-thiaspiro[4.4]nonane](/img/structure/B13283164.png)
amine](/img/structure/B13283167.png)



![4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol](/img/structure/B13283183.png)

![1-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-2-ol](/img/structure/B13283196.png)
![6-{[(2-Methoxyethyl)amino]methyl}pyridin-3-amine dihydrochloride](/img/structure/B13283200.png)

![[3-(4-Bromophenyl)oxiran-2-yl]methanol](/img/structure/B13283212.png)
